molecular formula C22H21N3O2S B2617361 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 900291-66-9

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione

Cat. No.: B2617361
CAS No.: 900291-66-9
M. Wt: 391.49
InChI Key: XDHZYRUJBAUNQU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione is a complex organic compound belonging to the class of quinolines. It is characterized by its unique structure, which includes a cyclohexyl group, a thiophene ring, and a pyrimidoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the cyclohexyl and thiophene groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-24-16-11-6-5-10-15(16)19(26)18-21(24)23-20(17-12-7-13-28-17)25(22(18)27)14-8-3-2-4-9-14/h5-7,10-14H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHZYRUJBAUNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
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3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
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3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
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3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Reactant of Route 5
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Reactant of Route 6
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3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione

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